molecular formula C16H22N2O3 B4451664 N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide

N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide

Cat. No.: B4451664
M. Wt: 290.36 g/mol
InChI Key: HNKMEKBDGAYRKC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide is a synthetic organic compound It is characterized by the presence of an oxazinan ring, a butanamide backbone, and an ethylphenyl group

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-13-7-3-4-8-14(13)17-15(19)9-10-16(20)18-11-5-6-12-21-18/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKMEKBDGAYRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC(=O)N2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. One possible route could involve the formation of the oxazinan ring followed by the attachment of the butanamide backbone and the ethylphenyl group. Specific reagents, catalysts, and reaction conditions would be required for each step, such as:

  • Formation of the oxazinan ring using cyclization reactions.
  • Attachment of the butanamide backbone through amidation reactions.
  • Introduction of the ethylphenyl group via Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents and conditions for these reactions might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide might include other oxazinan derivatives, butanamides, or ethylphenyl-containing compounds. Examples could be:

  • N-(2-ethylphenyl)-4-oxobutanamide
  • 4-(oxazinan-2-yl)-4-oxobutanamide
  • N-(2-ethylphenyl)-4-(piperidin-2-yl)-4-oxobutanamide

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-4-(oxazinan-2-yl)-4-oxobutanamide

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